zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
Brand Name: Vulcanchem
CAS No.: 68649-42-3
VCID: VC0012277
InChI: InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2
SMILES: CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]
Molecular Formula: C28H60O4P2S4Zn
Molecular Weight: 716.4 g/mol

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane

CAS No.: 68649-42-3

VCID: VC0012277

Molecular Formula: C28H60O4P2S4Zn

Molecular Weight: 716.4 g/mol

* For research use only. Not for human or veterinary use.

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane - 68649-42-3

Description

Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane, also known as zinc bis(O,O-diheptyl dithiophosphate), is a chemical compound with the molecular formula C28H60O4P2S4Zn . The compound is primarily used as a rubber vulcanization accelerator. It can be synthesized through the reaction of phosphorodithioic acid, O,O-di-C1-14-alkyl esters, with zinc salts in large-scale reactors under heated conditions.

This compound has potential biological activities, including antimicrobial effects, and its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions within microbes. The zinc ion can bind to biomolecules, altering their structure and function, potentially inhibiting enzymes critical for microbial growth or modulating signaling pathways related to inflammation and cell survival.

A similar compound, zinc bis(O,O-diheptyl dithiophosphate) with the molecular formula C32H68O4P2S4Zn, is used in lubricant formulations as an antioxidant. Another related compound is zinc;hexoxy-(2-methylpropoxy)-sulfanylidene-sulfido-lambda5-phosphane, which has a different molecular formula (C20H44O4P2S4Zn) .

CAS No. 68649-42-3
Product Name zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
Molecular Formula C28H60O4P2S4Zn
Molecular Weight 716.4 g/mol
IUPAC Name zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
Standard InChI InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2
Standard InChIKey ZKAQFYDDTYGBBV-UHFFFAOYSA-L
SMILES CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]
Canonical SMILES CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]
Synonyms Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts;ZINCDIALKYLDITHIOPHOSPHATES;ZINCALKYLDITHIOPHOSPHATE;Dialkyl-C1-14-dithiophosphoric acid, zinc salt;Dialkyl(C1-C14)dithiophosphoric acid, zinc salt;Einecs 272-028-3;Zinc Dialkylphosphorodi
PubChem Compound 22833361
Last Modified Jul 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator